molecular formula C11H9FN2O2S B1411950 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid CAS No. 1550324-73-6

2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid

Cat. No.: B1411950
CAS No.: 1550324-73-6
M. Wt: 252.27 g/mol
InChI Key: BGWKVOUWHSQNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a fluorophenylamino group and a carboxylic acid group

Scientific Research Applications

2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body . The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells.

Mode of Action

Compounds with similar structures have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . These interactions can lead to changes in cellular processes, potentially resulting in therapeutic effects.

Biochemical Pathways

Similar compounds have been known to affect various pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these pathway alterations can include changes in cell function, growth, and survival.

Pharmacokinetics

Similar compounds have been known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds have been known to induce various effects, such as altering cell signaling, inhibiting cell growth, and inducing cell death . These effects can contribute to the compound’s potential therapeutic benefits.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action can be influenced by the physiological environment within the body, including factors such as the presence of other drugs, the individual’s genetic makeup, and the state of their immune system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorophenylamino Group: The fluorophenylamino group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aniline derivative reacts with the thiazole ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the thiazole derivative with carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the thiazole ring, leading to the formation of amines or reduced thiazole derivatives.

    Substitution: The fluorophenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenylamino group.

Comparison with Similar Compounds

    2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-(3-Bromophenylamino)-5-methylthiazole-4-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.

    2-(3-Methylphenylamino)-5-methylthiazole-4-carboxylic acid: Similar structure but with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, improve metabolic stability, and increase binding affinity to biological targets compared to other halogen or alkyl-substituted analogs.

Properties

IUPAC Name

2-(3-fluoroanilino)-5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c1-6-9(10(15)16)14-11(17-6)13-8-4-2-3-7(12)5-8/h2-5H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWKVOUWHSQNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.